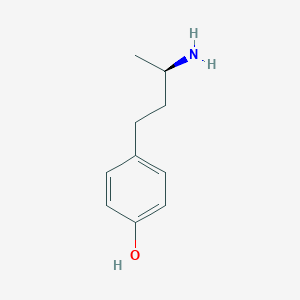

4-(3-Aminobutyl)phenol, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Aminobutyl)phenol, (R)- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Aminobutyl)phenol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminobutyl)phenol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(3-Aminobutyl)phenol, (R)- is a chiral compound with significant biological activities attributed to its interaction with various biological receptors and enzymes. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₅NO

- Molecular Weight : 165.24 g/mol

- Structure : The compound features a phenolic group substituted with a 3-aminobutyl side chain, which is crucial for its biological interactions .

Research indicates that 4-(3-Aminobutyl)phenol interacts with several biomolecules, influencing various biological pathways. Its activity can be summarized as follows:

- Receptor Interaction : The compound exhibits affinity for neurotransmitter receptors, which may influence mood and cognitive functions.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy .

Antioxidant Activity

4-(3-Aminobutyl)phenol demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. Studies have employed various assays to quantify its antioxidant capacity:

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.33 ± 0.23 |

| FRAP | 0.23 ± 0.12 |

These values indicate that the compound effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may possess inhibitory effects on bacteria and fungi, although further research is needed to establish specific mechanisms and efficacy.

Case Studies and Research Findings

- SARS-CoV-2 Inhibition : A study investigated the interaction of phenolic compounds, including 4-(3-Aminobutyl)phenol, with the SARS-CoV-2 nsp13 protein. Molecular docking studies indicated that these compounds could bind effectively to the protein, suggesting potential antiviral properties .

- Neuroprotective Effects : Another research study highlighted the neuroprotective effects of various phenolic compounds in models of neurodegeneration. The findings suggest that 4-(3-Aminobutyl)phenol may help mitigate neuronal damage through its antioxidant activity and receptor modulation .

Safety and Toxicology

Understanding the safety profile of 4-(3-Aminobutyl)phenol is crucial for its therapeutic application. Current studies indicate no significant violations of Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral bioavailability . However, comprehensive toxicological evaluations are necessary to ensure safety in clinical settings.

Propiedades

IUPAC Name |

4-[(3R)-3-aminobutyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTVTQIJPAFZEL-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115548-15-7 |

Source

|

| Record name | 4-(3-Aminobutyl)phenol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115548157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-AMINOBUTYL)PHENOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO17924WRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.